2-Chloro-4-methyl-5-phenyl-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C10H9ClN2/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |
InChI Key |
ONCQJLHEAVCLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 2 Chloro 4 Methyl 5 Phenyl 1h Imidazole
Classical and Conventional Synthetic Approaches
Traditional methods for constructing the imidazole (B134444) core and introducing the required substituents have been well-established, relying on multi-component reactions, cyclization of functionalized precursors, and subsequent halogenation steps.
Multi-Component Condensation Reactions (e.g., Debus-Radziszewski Synthesis)
The Debus-Radziszewski synthesis, first reported in the 19th century, remains a cornerstone for the creation of polysubstituted imidazoles. wikipedia.orgscribd.com This one-pot, multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) (often supplied by ammonium (B1175870) acetate).
For the synthesis of the 4-methyl-5-phenyl-1H-imidazole core, the logical precursors would be:
1,2-Dicarbonyl: 1-phenyl-1,2-propanedione (B147261) (also known as acetylbenzoyl).
Aldehyde: Formaldehyde (to provide the C2 carbon).
Nitrogen Source: Ammonium acetate (B1210297).
The reaction proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org However, this classical approach does not directly install a chloro-substituent at the 2-position. The synthesis of 2-Chloro-4-methyl-5-phenyl-1H-imidazole via this route is therefore a two-step process: first, the formation of the 4-methyl-5-phenyl-1H-imidazole core, followed by a separate chlorination step (discussed in section 2.1.3).
Numerous catalysts have been employed to improve the yields and reaction conditions of the Debus-Radziszewski synthesis for related trisubstituted imidazoles. scirp.org
| Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|
| NiCl₂·6H₂O | Heterogeneous system | Good yields for triaryl-imidazoles | scirp.org |
| Silica (B1680970) Sulfuric Acid | Solvent-free, 120 °C | Efficient, recoverable catalyst | scirp.org |
| Ytterbium Triflate | One-pot condensation | Efficient for substituted imidazoles | scirp.org |
| CuI | Reflux in butanol | Excellent yields, short reaction times | nih.gov |
Cyclization Protocols from Precursors (e.g., α-keto-aldehydes, chalcones)
Beyond the classic one-pot condensation, the imidazole ring can be constructed through the cyclization of pre-functionalized open-chain precursors.
α-Keto-aldehydes and Related Precursors: The synthesis of 2,4(5)-disubstituted imidazoles can be achieved from ketones via a sequential one-pot protocol. acs.org This involves the oxidation of a methyl ketone, such as acetophenone, using a system like HBr/DMSO to generate an α-keto-aldehyde (e.g., phenylglyoxal) in situ. acs.org This intermediate can then undergo a Radziszewski-type condensation with another aldehyde and ammonium acetate to form the desired imidazole. acs.org Another approach involves the reaction of α-bromo-ketones with formamide (B127407) to yield 4-phenyl-imidazole derivatives. nih.gov
Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) serve as versatile precursors for various heterocycles. ekb.eg A notable method involves a Cu(OTf)₂- and I₂-catalyzed reaction of chalcones with benzylamines, which proceeds through an unusual C-C bond cleavage to yield 1,2,4-trisubstituted-(1H)-imidazoles. acs.org Furthermore, a multicomponent protocol using α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate has been shown to produce highly substituted imidazole derivatives in excellent yields. organic-chemistry.org
Halogenation Strategies for Chloro-Imidazoles
The direct chlorination of a pre-formed imidazole ring is a common and critical step in synthesizing compounds like this compound. The C2 position of the 1H-imidazole ring is susceptible to electrophilic halogenation due to its electron-rich nature.
N-Chlorosuccinimide (NCS): N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of various organic compounds, including heterocycles. organic-chemistry.orgresearchgate.net The reaction typically proceeds by treating the imidazole substrate with NCS in an appropriate solvent. While effective, the reaction can sometimes be sluggish or lack selectivity, requiring careful optimization of conditions. galchimia.com The mechanism can involve direct electrophilic aromatic substitution on the imidazole ring.
Other Chlorinating Agents: Alternative reagents have been developed to achieve milder and more efficient chlorination. Chloramine-T has been demonstrated as an effective reagent for the chlorination of imidazoheterocycles under environmentally friendly, neat conditions at room temperature, affording high yields in short reaction times. acs.org In some cases, the use of NCS failed to yield the desired product where Chloramine-T succeeded. acs.org
Specific Routes to this compound Analogs
The synthesis of structurally related analogs provides insight into the chemical feasibility and potential derivatization of the target compound.
Synthesis of 2-cyano-4-chloro-5-(4-methylphenyl)imidazole: A patented method describes a multi-step synthesis starting from p-methylacetophenone. The key steps involve:
Halogenation of p-methylacetophenone under light to form an α-halo-ketone.
Reaction of the α-halo-ketone in dimethyl sulfoxide.
Condensation with glyoxal (B1671930) and hydroxylamine (B1172632) sulphate to form an intermediate.
Final reaction with thionyl chloride to yield the 2-cyano-4-chloro-5-(4-methylphenyl)imidazole product.
Synthesis of 2-substituted-4-chloro-5-formylimidazoles: A Vilsmeier-type reaction provides a route to 4-chloro-5-formylimidazoles. The process starts with the condensation product of glycine (B1666218) and an imido ester. This intermediate is then reacted with a formamide (e.g., N,N-dimethylformamide) and phosphorus oxychloride, catalyzed by a triflate salt, to produce the target chloro-formyl imidazole.
Modern and Green Chemistry Synthesis Techniques
Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of chemical processes. These principles have been applied to imidazole synthesis through the development of novel catalytic systems.
Organocatalysis and Heterogeneous Catalysis
Modern approaches to the Debus-Radziszewski and related multi-component reactions often employ catalysts that are easily separable, reusable, and function under mild or solvent-free conditions. researchgate.net
Heterogeneous Catalysis: A variety of solid-supported catalysts have been developed to facilitate imidazole synthesis. These catalysts offer significant advantages, including ease of recovery from the reaction mixture, potential for recycling, and often, enhanced reactivity and selectivity. ijprajournal.com The use of zinc-based heterogeneous catalysts, for example, is appealing due to their low cost, low toxicity, and reusability. researchgate.net Other systems, such as magnetic nanoparticles coated with a catalytic layer, allow for simple magnetic separation. mdpi.com
Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate reactions, has emerged as a powerful tool in green chemistry. tandfonline.com For imidazole synthesis, various organocatalysts have been explored. A one-pot synthesis of substituted imidazoles has been described using a thiazolium-based organocatalyst. wustl.edu This method involves the catalyst-mediated addition of an aldehyde to an acyl imine, generating an α-ketoamide intermediate that subsequently cyclizes. wustl.edu More recently, accessible and benign catalysts like ascorbic acid (Vitamin C) have been used to promote the four-component synthesis of tetrasubstituted imidazoles under solvent-free conditions. tandfonline.com
| Catalyst Type | Catalyst Example | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous | FeCl₃/SiO₂ | Solvent-free | Recyclable, mild conditions | researchgate.net |
| Heterogeneous (Nanocatalyst) | Nano-ZnS-ZnFe₂O₄ | Ultrasonic irradiation | High yield (95%), short time (15 min), recyclable | mdpi.com |
| Heterogeneous (Nanocatalyst) | CoFe₂O₄ NPs | Ultrasonic irradiation | High yield (95%), short time (20 min) | mdpi.com |
| Organocatalyst | Ascorbic Acid (Vitamin C) | Solvent-free, 100 °C | Environmentally friendly, good to excellent yields | tandfonline.com |
| Organocatalyst | Thiazolium salt | One-pot sequence | In situ generation of intermediate | wustl.edu |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. By utilizing microwave irradiation, reactants are heated uniformly and rapidly, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. researchgate.netorientjchem.orgderpharmachemica.com
This methodology is particularly effective for multicomponent reactions (MCRs) used in imidazole synthesis, such as the Debus-Radziszewski reaction. orientjchem.org In a typical application for a related compound, a mixture of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be irradiated in a microwave oven. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved by mixing an aldehyde, benzil, and ammonium acetate with a catalyst and exposing the mixture to microwave power of around 300-800W for a few minutes. derpharmachemica.comrasayanjournal.co.in
The optimization of microwave parameters is critical to maximizing yield. A factorial design approach can be employed where variables such as microwave power (watts) and irradiation time (minutes) are systematically varied. researchgate.netorientjchem.org For the synthesis of certain 2,4,5-triphenyl-1H-imidazole derivatives, maximum yields were achieved at a microwave power of 720 watts with a reaction time of 7 minutes. orientjchem.org Subsequent N-substitution reactions under microwave irradiation were optimized at lower power (180 watts) for shorter times (90 seconds), demonstrating that different reaction steps require unique optimal conditions. researchgate.net
| Run | Microwave Power (Watts) | Time (min) | Observed Yield (%) |
|---|---|---|---|
| 1 | 180 | 5 | 72 |
| 2 | 720 | 5 | 89 |
| 3 | 180 | 7 | 78 |
| 4 | 720 | 7 | 94 |
Solvent-Free and Environmentally Benign Methods
In alignment with the principles of green chemistry, significant efforts have been directed toward developing environmentally benign synthetic routes for imidazoles. These methods aim to minimize or eliminate the use of hazardous organic solvents, reduce waste, and simplify product purification. taylorfrancis.com Solvent-free, or "neat," reaction conditions are a cornerstone of this approach, often involving the simple mixing or grinding of reactants, sometimes with a solid-supported catalyst. asianpubs.orgnih.gov
One-pot, multicomponent syntheses of tri- and tetra-substituted imidazoles have been successfully conducted under solvent-free conditions by heating a mixture of a 1,2-diamine or a dicarbonyl compound, an aldehyde, and an ammonia source. asianpubs.org These reactions can be catalyzed by various non-toxic and inexpensive substances, such as p-toluenesulfonic acid or reusable heterogeneous catalysts like zeolites (e.g., ZSM-11). nih.govisca.me The use of a reusable catalyst is particularly advantageous, as it can be recovered after the reaction and reused in subsequent runs without a significant loss of activity, further enhancing the sustainability of the process. nih.gov
The benefits of these methods are numerous: they are operationally simple, reduce chemical waste, lower costs, and often lead to high yields of the desired product with easy work-up, as the product may simply be washed with water and recrystallized. asianpubs.orgsciepub.com
| Parameter | Conventional Method | Solvent-Free / Green Method |
|---|---|---|
| Solvent | Often uses organic solvents (e.g., ethanol, acetic acid) orientjchem.orgisca.me | Solvent-free or uses water/benign solvents taylorfrancis.comasianpubs.org |
| Catalyst | Homogeneous acids (e.g., H₂SO₄) isca.me | Reusable heterogeneous catalysts (e.g., zeolites) or non-toxic catalysts nih.govisca.me |
| Reaction Time | Several hours to days orientjchem.org | Minutes to a few hours asianpubs.org |
| Work-up | Often requires extraction and chromatography | Simple filtration and washing sciepub.com |
| Waste Generation | Higher due to solvent and catalyst disposal | Minimal |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for constructing complex aromatic and heterocyclic systems. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with a halide, is particularly relevant for the synthesis of the this compound scaffold. youtube.commdpi.com
A plausible synthetic route would involve the Suzuki-Miyaura coupling of a suitably substituted halo-imidazole with phenylboronic acid. For example, a precursor such as 2-chloro-5-bromo-4-methyl-1H-imidazole could be coupled with phenylboronic acid to selectively form the C-C bond at the C5 position. Research has demonstrated that Suzuki-Miyaura reactions can be performed successfully on unprotected haloimidazoles, which simplifies the synthetic sequence by avoiding protection-deprotection steps. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system. nih.gov
Beyond palladium, other transition metals like copper can also catalyze reactions to form the imidazole ring itself. rsc.orgresearchgate.net These methods often involve the coupling of components like amidines and carboxylic acids or amines and enones, offering alternative pathways to construct the core heterocycle with specific substitution patterns. rsc.org
| Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-Chloroindazole nih.gov | Phenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₂CO₃ | Toluene/H₂O | 95 |
| 2-Chlorobenzimidazole nih.gov | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₂CO₃ | Toluene/H₂O | 88 |
| 2-Bromopyridine researchgate.net | (3-Cyano-5-fluorophenyl)boronic acid | Pd(OAc)₂ (5%) / PPh₃ (20%) | Na₂CO₃ | DME/H₂O | N/A |
| Electron-poor aryl chlorides rsc.org | Arylboronic acid | Pd/C (50 ppm) | K₃PO₄ | H₂O | up to 97 |
Regioselective Synthesis and Isomer Control
The substitution pattern on the imidazole core is primarily determined by the choice of starting materials and the synthetic route. In multicomponent reactions, the fragments from each reactant assemble in a specific orientation. For example, in a Debus-Radziszewski-type synthesis, the C4 and C5 positions are typically derived from a 1,2-dicarbonyl compound, while the C2 position comes from an aldehyde. nih.gov Therefore, to obtain the 4-methyl-5-phenyl pattern, one would start with 1-phenyl-1,2-propanedione.
Modern methods like direct C-H functionalization offer an alternative approach, allowing for the sequential and regioselective introduction of aryl groups onto a pre-formed imidazole ring. nih.gov By using a protecting group on the imidazole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, and carefully choosing the palladium catalyst and reaction conditions, it is possible to direct arylation to either the C5 or C2 position. nih.gov
Controlling substitution at the N1 position is also crucial. N-alkylation of an existing imidazole can lead to a mixture of N1 and N3 isomers. However, regioselectivity can often be achieved by careful selection of the alkylating agent, base, and solvent, or through steric hindrance imposed by existing substituents. youtube.com
Several factors govern the regiochemical outcome of imidazole synthesis and functionalization:
Steric Hindrance: Bulky substituents on the imidazole ring or the reactants can physically block access to a particular reaction site, favoring substitution at a less hindered position.
Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) alter the reactivity of different positions on the imidazole ring. For instance, in C-H arylation, the electronic properties of the C-H bonds can influence the site of palladation. nih.gov
Reaction Conditions: Temperature, solvent, and the nature of the catalyst can dramatically influence the reaction pathway. In some multicomponent reactions, temperature control can switch the reaction outcome between different isomeric products. beilstein-journals.org
Intramolecular Assistance: The presence of a directing group within one of the reactants can control regioselectivity. For example, a 2-hydroxyaryl group on an imine precursor was found to completely direct the reaction towards imidazole formation over a competing pyrazine (B50134) synthesis pathway by facilitating a self-catalyzed hydrogen atom shift. nih.govacs.org This highlights how a strategically placed functional group can override other factors to ensure the formation of a single regioisomer.
Reaction Optimization and Process Intensification
The development of a robust and efficient synthesis requires careful optimization of reaction conditions to maximize yield, minimize impurities, and ensure reproducibility. wisdomlib.org This process involves systematically adjusting key parameters such as temperature, reaction time, catalyst type and loading, and the molar ratio of reactants. orientjchem.orgresearchgate.net
For instance, in the development of a microwave-assisted synthesis, a factorial design of experiments can be used to efficiently map the influence of power and time on the product yield, allowing for the rapid identification of optimal settings. researchgate.netorientjchem.org Similarly, in catalyzed reactions, the choice of catalyst and its concentration are critical. Studies on multicomponent imidazole syntheses have shown that different catalysts can lead to vastly different outcomes, with some selectively producing trisubstituted imidazoles while others favor tetrasubstituted products. rsc.org
| Parameter Varied | Condition | Yield (%) |
|---|---|---|
| Solvent (Condensation Step) | Methanol (B129727) (MeOH) | 69 |
| Ethanol (EtOH) | 62 | |
| Dimethylformamide (DMF) | 55 | |
| Temperature (Oxidation Step) | 75 °C | 58 |
| 85 °C | 69 | |
| 95 °C | 65 | |
| Catalyst (Oxidation Step) | HBr (10 mol%) | 69 |
| HBr (5 mol%) | 45 |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Methyl 5 Phenyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C), allowing for the assembly of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of 2-Chloro-4-methyl-5-phenyl-1H-imidazole is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
N-H Proton: The proton attached to the nitrogen atom of the imidazole (B134444) ring (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm when measured in a solvent like DMSO-d₆. This significant downfield shift is characteristic of acidic protons on nitrogen in heterocyclic aromatic systems. rsc.orgrsc.org
Phenyl Protons: The five protons of the phenyl group attached to the C5 position of the imidazole ring will resonate in the aromatic region, generally between δ 7.2 and 7.8 ppm. Due to the free rotation around the C-C single bond, these protons may appear as a complex multiplet.
Methyl Protons: The three protons of the methyl group at the C4 position are chemically equivalent and are expected to produce a sharp singlet. This signal would likely appear in the upfield region of the aromatic spectrum, predicted to be around δ 2.4 ppm. rsc.orgrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-H (imidazole) | 12.0 - 13.0 | Broad Singlet |
| C₆H₅ (phenyl) | 7.2 - 7.8 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Imidazole Ring Carbons: The three carbon atoms of the imidazole ring are expected to resonate at different chemical shifts. The C2 carbon, being directly attached to an electronegative chlorine atom and two nitrogen atoms, is predicted to be the most downfield of the ring carbons. The C4 and C5 carbons, substituted with the methyl and phenyl groups respectively, would appear at distinct positions, typically in the range of δ 120-145 ppm.
Phenyl Group Carbons: The phenyl group will show multiple signals in the aromatic region (δ 125-140 ppm). This includes a signal for the ipso-carbon (the carbon attached to the imidazole ring) and signals for the ortho, meta, and para carbons.
Methyl Carbon: The carbon of the methyl group is expected to appear at a high field (upfield), likely in the range of δ 15-25 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (imidazole, C-Cl) | >145 |
| C4 (imidazole, C-CH₃) | 120 - 145 |
| C5 (imidazole, C-Ph) | 120 - 145 |
| Phenyl Carbons | 125 - 140 |
Advanced Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of protons directly attached to carbon atoms. It would definitively link the predicted methyl proton singlet at ~2.4 ppm to the methyl carbon signal at ~15-25 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the methyl protons and the C4 and C5 carbons of the imidazole ring, confirming the position of the methyl group. Correlations between the phenyl protons and the C5 carbon would confirm the attachment of the phenyl ring.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. This would be particularly useful for assigning the signals within the phenyl ring, revealing the connectivity between adjacent protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that typically produces intact molecular ions, making it ideal for determining the molecular weight of a compound. distantreader.org For this compound (molecular formula C₁₀H₉ClN₂), the analysis in positive ion mode would be expected to show a protonated molecular ion [M+H]⁺.
A key feature in the mass spectrum would be the isotopic pattern resulting from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two prominent peaks for the molecular ion:
An [M+H]⁺ peak corresponding to the molecule containing ³⁵Cl.
An [M+2+H]⁺ peak, approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the molecule containing ³⁷Cl.
Table 3: Predicted ESI-MS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [C₁₀H₁₀³⁵ClN₂]⁺ ([M+H]⁺) | 193.0527 |
Fragmentation Pattern Analysis
By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation, CID), further structural information can be obtained. The resulting fragment ions provide clues about the connectivity of the molecule. Predicted fragmentation pathways for the [M+H]⁺ ion of this compound could include:
Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z corresponding to [C₁₀H₉N₂]⁺.
Loss of a methyl radical (•CH₃): Cleavage of the methyl group would lead to a fragment ion corresponding to [C₉H₆ClN₂]⁺.
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for imidazole rings involves the elimination of HCN, which would lead to a corresponding fragment ion.
Analysis of these characteristic fragments allows for the confirmation of the different structural components of the molecule.
Infrared (IR) and Raman Spectroscopy
This section would have explored the vibrational modes of the molecule, providing insight into its functional groups and bonding characteristics.
Fourier-Transform Infrared (FT-IR) Analysis
An FT-IR analysis would reveal the characteristic absorption bands corresponding to the molecule's structure. Key vibrational frequencies for the imidazole ring, the C-Cl bond, the methyl group, and the phenyl group would be presented in a data table. This would include N-H stretching, C=N stretching, aromatic C-H stretching, and C-C ring vibrations.
Vibrational Mode Assignment
A detailed assignment of the observed IR and Raman bands to specific molecular vibrations would be provided. This would differentiate between stretching, bending, and torsional modes, offering a complete picture of the molecule's dynamic behavior. Comparisons between IR and Raman activities would help in assigning modes based on symmetry considerations.
X-ray Crystallography and Solid-State Structural Analysis
This section would have detailed the precise three-dimensional arrangement of atoms and molecules in the solid state, which is crucial for understanding its physical properties and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD)
SCXRD analysis provides definitive structural information. Had the data been available, a table summarizing key crystallographic parameters would have been presented. This typically includes:
Crystal system (e.g., monoclinic, orthorhombic)
Space group
Unit cell dimensions (a, b, c, α, β, γ)
Volume (V)
Number of molecules per unit cell (Z)
Calculated density
Furthermore, a detailed table of selected bond lengths and angles within the molecule would have been included to define its precise geometry.
Crystal Packing and Intermolecular Interactions
This subsection would have described how individual molecules of this compound arrange themselves in the crystal lattice. An analysis of intermolecular forces, such as hydrogen bonding (e.g., N-H···N), π-π stacking between phenyl and/or imidazole rings, and other weaker van der Waals interactions, would be discussed. These interactions are fundamental to the stability and properties of the crystalline solid.
Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystalline phases of a bulk sample. A characteristic PXRD pattern, presented as a table of 2θ values and their corresponding intensities, would serve as a fingerprint for the solid-state form of the compound. This data is essential for phase identification and purity assessment.
As of this time, the necessary experimental data for this compound has not been reported in the accessible scientific domain. Therefore, the comprehensive analysis as outlined cannot be completed.
Other Analytical Techniques
Beyond spectroscopic methods, a comprehensive analysis of this compound relies on other crucial analytical techniques to confirm its elemental composition and purity. These methods include elemental analysis and various chromatographic techniques.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with the chemical formula C₁₀H₉ClN₂, the theoretical elemental composition can be calculated. Experimental values obtained from CHN analyzers are then compared against these theoretical percentages to confirm the purity and identity of the compound.
The theoretical percentages are calculated based on the molecular formula and the atomic masses of the constituent elements. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or that the incorrect compound has been synthesized. In research involving novel imidazole derivatives, elemental analysis serves as a cornerstone for characterization, often presented alongside spectroscopic data to provide a complete structural confirmation. For instance, studies on various substituted imidazole compounds routinely report CHN analysis to validate their synthesized structures. chemrxiv.org
Table 1: Elemental Analysis Data for this compound (C₁₀H₉ClN₂)
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 62.35 | Data not available |
| Hydrogen (H) | 4.71 | Data not available |
| Nitrogen (N) | 14.54 | Data not available |
| Chlorine (Cl) | 18.40 | Data not available |
| Total | 100.00 | |
Note: Specific experimental data for this compound is not publicly available. The table is presented to illustrate the format of data presentation.
Chromatographic Methods (e.g., HPLC, GC-MS, TLC)
Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are commonly employed for the analysis of imidazole derivatives.
Thin-Layer Chromatography (TLC) is often used to monitor the progress of a chemical reaction in real-time and for preliminary purity assessment. chemrxiv.orgmdpi.comijfmr.com For a compound like this compound, a suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727), would be used to achieve good separation on a silica (B1680970) gel plate. mdpi.comnih.gov The retention factor (Rf) value is a key parameter derived from TLC.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification and quantitative analysis of imidazole derivatives. ptfarm.plnih.govmdpi.com A reversed-phase column, such as a C8 or C18, is commonly used. nih.govmdpi.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile (B52724). nih.govresearchgate.net The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic identifier under specific chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and thermally stable compounds. gdut.edu.cniucr.org For imidazole derivatives, a derivatization step may sometimes be necessary to increase volatility. gdut.edu.cn The gas chromatogram provides the retention time, while the mass spectrometer yields a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.
Table 2: Illustrative Chromatographic Data for Imidazole Derivatives
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Parameter | Typical Value |
|---|---|---|---|---|---|
| TLC | Silica Gel 60 F254 | Ethyl acetate/Hexane (3:7) | UV light (254 nm) | Rf | 0.4 - 0.6 |
| HPLC | C18 column (5 µm, 4.6 x 250 mm) | Methanol:Water (70:30) | UV (254 nm) | RT (min) | 5 - 10 |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | RT (min) | 10 - 20 |
Note: The values in this table are illustrative for this class of compounds and are not specific experimental data for this compound.
Chemical Reactivity and Functionalization of 2 Chloro 4 Methyl 5 Phenyl 1h Imidazole
Reactivity at the Chloro Group
The chlorine atom at the C2 position of the imidazole (B134444) ring is a key site for functionalization, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The C2 position of the imidazole ring, when substituted with a halogen, is susceptible to attack by nucleophiles. globalresearchonline.netresearchgate.net In 2-chloroimidazoles, the electron-withdrawing nature of the adjacent nitrogen atoms facilitates the displacement of the chloride ion. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A variety of nucleophiles can be employed to introduce new functional groups at this position. rsc.orgrsc.org
The reactivity in these substitution reactions is influenced by several factors, including the strength of the nucleophile, the reaction conditions (temperature, solvent), and the nature of the substituents on the imidazole ring. youtube.com For instance, reactions with strong nucleophiles like alkoxides or thiolates generally proceed under milder conditions compared to those with weaker nucleophiles.
Table 1: Examples of Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Alkoxy-4-methyl-5-phenyl-1H-imidazole |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-methyl-5-phenyl-1H-imidazole |
| Amine | Piperidine | 2-(Piperidin-1-yl)-4-methyl-5-phenyl-1H-imidazole |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 4-Methyl-5-phenyl-1H-imidazol-2(3H)-one |
This table presents plausible reactions based on the known reactivity of 2-chlorobenzimidazoles and other chloro-N-heterocycles. rsc.orgrsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions
The chloro group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the 2-chloroimidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a highly versatile method for introducing aryl or vinyl substituents at the C2 position. rsc.org The general catalytic cycle involves oxidative addition of the chloroimidazole to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of the 2-chloroimidazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond and typically results in the formation of a substituted alkene. mdpi.com The reaction proceeds through oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov
Sonogashira Coupling: To introduce an alkyne moiety at the C2 position, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and a base to couple the 2-chloroimidazole with a terminal alkyne. libretexts.orgyoutube.com The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper, facilitating the C-C bond formation. libretexts.org
Table 2: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-4-methyl-5-phenyl-1H-imidazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 2-Vinyl-4-methyl-5-phenyl-1H-imidazole |
This table illustrates representative examples of cross-coupling reactions applicable to 2-chloro-N-heterocycles.
Reactivity at the Imidazole Ring Carbon Positions (C2, C4, C5)
While the C2 position is functionalized with a reactive chloro group, the other carbon positions of the imidazole ring can also participate in chemical transformations, although their reactivity is generally lower.
C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles, including imidazoles. nih.gov The reactivity of the C-H bonds on the imidazole core generally follows the order C2 > C5 > C4. nih.gov In the case of 2-Chloro-4-methyl-5-phenyl-1H-imidazole, the C2 position is already substituted. Therefore, functionalization would target the C-H bonds of the methyl and phenyl groups, or potentially involve displacement of the existing substituents under harsh conditions.
Palladium-catalyzed C-H arylation is a notable example. researchgate.net The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For N-substituted imidazoles, direct arylation often occurs preferentially at the C5 position due to electronic effects. nih.gov While the target molecule has an N1-H, N-protection would likely be necessary to direct C-H activation to the ring carbons. The presence of the methyl group at C4 and the phenyl group at C5 significantly alters the landscape for C-H activation on the imidazole core itself, shifting the focus to the substituents.
Cycloaddition Reactions Involving the Imidazole Ring
The imidazole ring can participate as a diene component in inverse-electron-demand Diels-Alder reactions. acs.org This type of cycloaddition typically occurs with electron-deficient dienes, which is not the inherent nature of the imidazole ring. However, when paired with highly electron-deficient dienophiles, such as 1,2,4-triazines or 1,2,4,5-tetrazines, the reaction can proceed. acs.orgnih.gov
The reaction involves a [4+2] cycloaddition across the C4 and C5 positions of the imidazole ring, followed by a retro-Diels-Alder sequence that results in the expulsion of a small molecule (like nitrogen gas from a tetrazine or a nitrile from a triazine) to form a new heterocyclic system. nih.gov Intramolecular versions of this reaction have been used to construct complex fused heterocyclic frameworks. thieme-connect.comacs.org The substituents on the imidazole ring, such as the methyl and phenyl groups, can influence the rate and viability of these cycloadditions by altering the electronic properties and steric environment of the diene system.
Reactivity at the N1-H (Imidazolyl Nitrogen)
The N1-H proton of the imidazole ring is acidic and can be readily removed by a base, rendering the nitrogen atom nucleophilic. This allows for a variety of functionalization reactions, most commonly alkylation and arylation.
N-alkylation is typically achieved by treating the imidazole with an alkyl halide in the presence of a base like potassium carbonate or sodium hydroxide. lookchem.comciac.jl.cn The choice of solvent and base can be critical for achieving high yields and avoiding side reactions. researchgate.net Due to the tautomerism of the N-unsubstituted imidazole, alkylation can potentially occur at either nitrogen atom. However, for 4,5-disubstituted imidazoles, the two nitrogens are equivalent.
N-arylation can be accomplished using transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, or copper-catalyzed Ullmann condensation. These reactions couple the imidazole nitrogen with an aryl halide. Catalyst-controlled chemoselectivity has been demonstrated in related systems, allowing for selective arylation at different nitrogen sites in more complex azoles. mit.edu
Table 3: Examples of N1-H Functionalization Reactions
| Reaction Type | Reagent | Base (Example) | Product |
|---|---|---|---|
| N-Alkylation | Benzyl (B1604629) bromide | K₂CO₃ | 1-Benzyl-2-chloro-4-methyl-5-phenyl-1H-imidazole |
| N-Acylation | Acetyl chloride | Triethylamine | 1-Acetyl-2-chloro-4-methyl-5-phenyl-1H-imidazole |
| N-Arylation | Bromobenzene | Pd₂(dba)₃, ligand, K₃PO₄ | 2-Chloro-4-methyl-1,5-diphenyl-1H-imidazole |
This table outlines common reactions for the functionalization of the N-H group in imidazoles.
N-Alkylation and N-Arylation Reactions
The presence of a proton on one of the nitrogen atoms allows for N-functionalization reactions such as alkylation and arylation. These reactions are fundamental for modifying the properties of imidazole-based compounds.
N-Alkylation N-Alkylation of the imidazole ring is a common transformation, typically achieved by treating the imidazole with an alkylating agent in the presence of a base. nih.gov For a disubstituted imidazole like this compound, the reaction would proceed by deprotonation of the N-H group to form an imidazolate anion, which then acts as a nucleophile.
Commonly employed conditions for N-alkylation of imidazoles include:
Bases : Strong bases like sodium hydride (NaH) or weaker bases such as potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃) are frequently used. nih.govrsc.org The choice of base can influence the reaction's regioselectivity.
Solvents : Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are typical choices. nih.gov
Alkylating Agents : A wide variety of alkyl halides (e.g., methyl iodide, benzyl bromide) serve as effective alkylating agents. clockss.org
The general scheme involves the reaction of the imidazole with an alkyl halide (R-X) in the presence of a base to yield the N-alkylated product.
N-Arylation N-Arylation of imidazoles, which forms a C-N bond between the imidazole nitrogen and an aromatic ring, generally requires a metal catalyst. The Chan-Lam coupling and Buchwald-Hartwig amination are prominent methods for this transformation. organic-chemistry.org
Key features of N-arylation reactions include:
Catalysts : Copper-based catalysts (e.g., CuI, Cu₂O) are widely used, often in combination with a ligand. organic-chemistry.org Palladium-catalyzed systems are also effective. researchgate.net
Arylating Agents : Aryl halides (iodides, bromides, and sometimes chlorides) or arylboronic acids are common coupling partners. organic-chemistry.orgresearchgate.net
Reaction Conditions : These reactions are typically performed in organic solvents at elevated temperatures. The choice of ligand, base, and solvent is crucial for achieving high yields. researchgate.net
The reaction of this compound with an aryl halide in the presence of a suitable catalyst system would be the expected pathway to N-aryl derivatives.
Regioselectivity in Functionalization Strategies
For an unsymmetrically substituted imidazole such as this compound, N-alkylation or N-arylation can result in two possible regioisomers: substitution at the N-1 or N-3 position. The tautomeric nature of the N-H proton means it can reside on either nitrogen, and the position of substitution is often influenced by several factors.
The two possible tautomers are this compound and 2-Chloro-5-methyl-4-phenyl-1H-imidazole. Deprotonation leads to a common imidazolate anion, but the subsequent attack of an electrophile can be directed to either nitrogen.
Factors influencing regioselectivity include:
Steric Hindrance : The substituents on the imidazole ring can sterically hinder the approach of the alkylating or arylating agent to one of the nitrogen atoms. In this molecule, the phenyl group at C-5 is bulkier than the methyl group at C-4. This could favor substitution at the N-1 position, which is adjacent to the smaller methyl group.
Electronic Effects : The electron-donating or electron-withdrawing nature of the substituents influences the nucleophilicity of the adjacent nitrogen atoms. The chloro group at C-2 is electron-withdrawing, which decreases the electron density of the entire ring but may have a differential effect on N-1 versus N-3.
Reaction Conditions : The choice of solvent, base, and counter-ion can significantly impact the outcome. For instance, in related heterocyclic systems like indazoles, the use of NaH in THF has been shown to favor N-1 alkylation, while different conditions can favor the N-2 product. beilstein-journals.org The formation of specific ion pairs (tight vs. solvent-separated) between the imidazolate anion and the metal cation can dictate the site of attack. beilstein-journals.org Computational studies on other heterocyclic systems have shown that bases like Cs₂CO₃ can favor one regioisomer over another by stabilizing the transition state. rsc.org
Without direct experimental data, predicting the precise regiochemical outcome for this compound remains speculative, but a combination of steric and electronic factors would govern the product distribution.
Photochemical Reactions and Rearrangements
The photochemistry of imidazoles has been a subject of interest, revealing pathways for isomerization and rearrangement upon irradiation with UV light. Phenyl-substituted imidazoles, in particular, can undergo complex transformations.
Theoretical and experimental studies on related imidazole derivatives suggest several possible photochemical pathways:
Photorearrangement and Isomerization : Irradiation of substituted imidazoles can lead to positional isomers. For example, studies on methyl-substituted imidazoles show that photochemical transformations can occur through mechanisms involving conical intersections or internal cyclization-isomerization pathways. nih.gov Direct irradiation of phenyl-substituted pyrazoles, which are isomeric with imidazoles, can result in a phototransposition to form phenyl-substituted imidazoles. nih.gov This suggests that the imidazole ring itself is susceptible to skeletal rearrangements.
Photo-oxidation : In the presence of oxygen, some phenyl-imidazole derivatives are known to undergo photo-oxidation. rsc.org The reaction is often mediated by self-sensitized singlet oxygen. The stability of the imidazole ring to photo-oxidation can be influenced by the nature of its substituents. For instance, N-alkylation or N-arylation can sometimes enhance photostability. rsc.org
Photocleavage : Another potential pathway is the cleavage of the imidazole ring. Irradiation of 1-methyl-4-phenylpyrazole, a related azole, results in both rearrangement to an imidazole and photocleavage to open-chain nitrile and isocyanide products. nih.gov
For this compound, UV irradiation could potentially induce rearrangement of the substituents around the ring or cleavage of the heterocyclic core. The presence of the phenyl group provides a chromophore for absorbing UV light, which is a prerequisite for photochemical reactions. researchgate.net However, the specific products and mechanisms for this particular compound would require dedicated photochemical studies.
Computational and Theoretical Investigations of 2 Chloro 4 Methyl 5 Phenyl 1h Imidazole
Quantum Chemical Methods
Quantum chemical methods are fundamental to the computational study of molecular systems. These methods, based on the principles of quantum mechanics, are employed to calculate the electronic structure, energy, and properties of molecules. For a molecule like 2-Chloro-4-methyl-5-phenyl-1H-imidazole, a combination of these methods is often used to provide a comprehensive understanding of its behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. researchgate.netnih.govnih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound.
DFT calculations are typically employed to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties. The choice of the functional and basis set is critical in DFT calculations. For imidazole (B134444) derivatives, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. researchgate.net These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure. Furthermore, DFT is instrumental in calculating the energies of molecular orbitals, which is essential for understanding the compound's electronic behavior.
Ab Initio Electronic Structure Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods solve the Schrödinger equation for a given molecule, providing highly accurate results, albeit at a higher computational cost compared to DFT. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.
For this compound, ab initio calculations can be used to obtain a more accurate description of its electronic structure and to validate the results from DFT methods. researchgate.net For instance, Hartree-Fock theory provides a good starting point for understanding the electronic configuration, while more advanced methods like MP2 and Coupled Cluster can account for electron correlation effects, leading to more precise energy and property predictions. These methods are particularly useful for studying systems where electron correlation plays a significant role.
Multi-Configurational Self-Consistent Field (MCSCF) Methods (e.g., CASSCF)
In some cases, the electronic structure of a molecule cannot be adequately described by a single electronic configuration. This is often the case for excited states, transition states, and molecules with significant diradical character. In such situations, Multi-Configurational Self-Consistent Field (MCSCF) methods are employed. wikipedia.orggatech.edureadthedocs.io
The Complete Active Space Self-Consistent Field (CASSCF) method is a widely used MCSCF technique. wikipedia.org In a CASSCF calculation, a specific set of "active" electrons and orbitals are chosen, and a full configuration interaction calculation is performed within this active space. This allows for a proper description of the electronic states that have significant multi-configurational character. For this compound, CASSCF calculations could be valuable for studying its photochemical properties and understanding the nature of its excited states. wikipedia.orggatech.edu
Electronic Structure and Molecular Orbitals
The electronic structure of a molecule dictates its chemical reactivity and physical properties. A key aspect of understanding the electronic structure is the analysis of its molecular orbitals, particularly the frontier molecular orbitals.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. malayajournal.orgyoutube.compearson.comresearchgate.net According to frontier molecular orbital theory, the reactivity of a molecule is primarily governed by the interactions between its HOMO and the LUMO of a reacting partner. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides information about the molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these frontier orbitals. malayajournal.org
Table 1: Representative Frontier Molecular Orbital Energies for Phenyl-Imidazole Derivatives (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-phenylimidazole | -6.21 | -1.15 | 5.06 |
| 4-phenylimidazole | -6.35 | -1.28 | 5.07 |
| 2-chloro-5-phenylimidazole | -6.42 | -1.55 | 4.87 |
| 4-methyl-5-phenylimidazole | -6.18 | -1.20 | 4.98 |
Note: The data in this table are representative values for analogous compounds and are intended to illustrate the typical range of HOMO-LUMO energies for phenyl-imidazole derivatives. Actual values for this compound would require specific calculations.
Electronic Transitions and Theoretical Absorption Spectra
The absorption of light by a molecule leads to the excitation of an electron from a lower energy orbital to a higher energy orbital. These electronic transitions are responsible for the features observed in a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. Theoretical methods can be used to predict these electronic transitions and simulate the absorption spectrum.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. researchgate.net By applying TD-DFT to this compound, it is possible to predict the wavelengths at which the molecule will absorb light and the intensity of these absorptions. This information is valuable for understanding the photophysical properties of the compound and can be compared with experimental UV-Vis spectra to validate the computational model. The analysis of the orbitals involved in the electronic transitions can provide further insight into the nature of the excited states, such as identifying them as π-π* or n-π* transitions. researchgate.net
Table 2: Predicted Electronic Transitions for a Phenyl-Imidazole Derivative (Calculated using TD-DFT)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 -> S1 | 4.35 | 285 | 0.12 |
| S0 -> S2 | 4.88 | 254 | 0.45 |
| S0 -> S3 | 5.21 | 238 | 0.08 |
Note: This table presents hypothetical data for a phenyl-imidazole derivative to illustrate the output of a TD-DFT calculation. The actual electronic transitions for this compound would need to be specifically computed.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. It is particularly valuable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, which arises from the combination of the positive charges of the nuclei and the negative charges of the electrons.
The resulting map is color-coded to represent different potential values. Regions of negative electrostatic potential, typically colored in shades of red, are characterized by an excess of electron density and are indicative of sites prone to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, have a relative deficiency of electrons and are the likely targets for nucleophilic attack. nih.gov Green areas represent regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant regions of negative potential localized around the two nitrogen atoms of the imidazole ring due to their lone pairs of electrons. The chlorine atom, being highly electronegative, would also contribute to a region of negative or near-neutral potential. These sites represent the primary centers for interactions with electrophiles. In contrast, the hydrogen atom attached to the imidazole nitrogen (N-H) would exhibit a distinct region of high positive potential (blue), making it the most likely site for deprotonation and interaction with nucleophiles. orientjchem.org The phenyl and methyl groups would generally show potentials closer to neutral. Understanding the MEP map is fundamental for predicting the molecule's interaction with biological receptors and other chemical species.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the electronic structure of a molecule by examining charge transfer, hyperconjugative interactions, and intramolecular bonding. nih.gov This analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals. The key aspect of NBO analysis is the evaluation of the stabilization energy (E(2)), which quantifies the intensity of interaction between a filled (donor) NBO and a vacant (acceptor) NBO. acadpubl.eu A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. researchgate.net
Table 1: Representative Donor-Acceptor Interactions from NBO Analysis for this compound This table presents hypothetical data based on typical findings for similar imidazole derivatives.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (N1) | π* (C2-N3) | 25.5 | Lone Pair -> π |
| LP (N3) | π (C4-C5) | 18.2 | Lone Pair -> π |
| π (C4-C5) | π (Phenyl Ring) | 15.7 | π -> π |
| LP (Cl) | σ (C2-N1) | 5.3 | Lone Pair -> σ |
| σ (C-H of Methyl) | π (C4-C5) | 2.1 | σ -> π* |
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy structure on the potential energy surface. biointerfaceresearch.com For this compound, this process is typically performed using methods like Density Functional Theory (DFT), often with functionals such as B3LYP and a suitable basis set (e.g., 6-31G**). biointerfaceresearch.comnih.gov The optimization algorithm systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point is found where the net forces on all atoms are zero.
Conformational analysis is an extension of geometry optimization that explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The primary focus for this compound would be the rotation of the phenyl group relative to the plane of the imidazole ring. This rotation is associated with a specific energy profile, and the goal of the analysis is to identify the conformers that represent energy minima.
Local Energy Minima Determination
The process of conformational analysis involves mapping the potential energy surface as a function of the rotational angle (dihedral angle) between the phenyl ring and the imidazole ring. This mapping allows for the identification of all stable and metastable conformers, which correspond to local energy minima. nih.gov Each local minimum represents a distinct, geometrically stable conformer of the molecule. The global minimum is the conformer with the absolute lowest energy.
For this compound, the steric hindrance between the phenyl group and the substituents on the imidazole ring (the chlorine and methyl groups) will be a determining factor in the rotational barrier and the geometry of the lowest energy conformer. It is expected that the most stable conformer (the global minimum) will feature a non-planar arrangement, where the phenyl ring is twisted out of the plane of the imidazole ring to minimize steric repulsion. The determination of these minima is crucial for understanding which conformations are most likely to be present and participate in chemical reactions.
Conical Intersections and Photochemical Reaction Pathways
Photochemical reactions, which are initiated by the absorption of light, often involve transitions between different electronic states. Conical intersections are critical features on the potential energy surfaces of molecules that facilitate extremely rapid, radiationless decay from an excited electronic state back to the ground state. nih.gov They act as "funnels" that can direct the course of a photochemical reaction, often leading to products that are inaccessible through thermal pathways. nih.gov
For imidazole derivatives, theoretical studies have shown that conical intersections play a vital role in their photorearrangements. nih.gov Upon excitation to the first excited state (S1), the molecule's geometry can distort until it reaches a conical intersection with the ground state (S0). At this point, it can efficiently transition back to the ground state, but at a different geometry from its starting point, leading to a photoisomer. A common photochemical reaction pathway for such compounds can be summarized as follows:
Reactant (S0) + hν → Reactant (Franck-Condon Region, S1) → Conical Intersection → Photoproduct (S0) nih.gov
Investigating these pathways for this compound would involve mapping the potential energy surfaces of its excited states to locate the relevant conical intersections and determine the likely photochemical products.
Chemical Reactivity Descriptors
Chemical reactivity descriptors are a set of parameters derived from computational chemistry, primarily through DFT, that help quantify and predict the reactivity of a molecule. These descriptors are based on the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net
Global Reactivity Parameters (e.g., Electronegativity, Chemical Hardness)
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to provide a more quantitative picture of a molecule's reactivity. biointerfaceresearch.com These parameters describe the molecule's response to changes in its electron count.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These parameters are typically calculated using the following equations, based on Koopman's theorem:
Ionization Potential (IP) ≈ -EHOMO
Electron Affinity (EA) ≈ -ELUMO
Electronegativity (χ) = (IP + EA) / 2
Chemical Hardness (η) = (IP - EA) / 2
Global Electrophilicity (ω) = μ2 / 2η = (-(IP + EA)/2)2 / (IP - EA)
These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the electronic factors that govern their chemical behavior. biointerfaceresearch.comresearchgate.net
Table 2: Calculated Global Reactivity Parameters for this compound This table presents hypothetical but realistic values calculated from representative HOMO/LUMO energies.
| Parameter | Symbol | Value (eV) | Significance |
| HOMO Energy | EHOMO | -6.50 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.25 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 5.25 | Chemical stability/reactivity |
| Ionization Potential | IP | 6.50 | Energy to remove an electron |
| Electron Affinity | EA | 1.25 | Energy released when adding an electron |
| Electronegativity | χ | 3.875 | Electron-attracting tendency |
| Chemical Hardness | η | 2.625 | Resistance to charge transfer |
| Global Electrophilicity | ω | 2.86 | Electrophilic character |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility, intermolecular interactions, and behavior in different environments, such as in solution. These simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion and the calculation of various thermodynamic and structural properties.
In a typical MD simulation of this compound, the molecule is placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The simulation proceeds in discrete time steps, during which the forces on each atom are calculated, and the positions and velocities are updated.
Analysis of the MD trajectory can reveal important information about the molecule's dynamics. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. The root-mean-square fluctuation (RMSF) of individual atoms can highlight flexible regions of the molecule, such as the phenyl group's rotation relative to the imidazole ring. Furthermore, MD simulations can be used to study the formation and dynamics of hydrogen bonds between the imidazole ring and surrounding solvent molecules, which is crucial for understanding its solubility and interaction with biological targets.
The following table presents hypothetical data from a simulated MD trajectory of this compound in a water box, illustrating the types of analyses that can be performed.
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |
| Average RMSD | 1.5 Å | The average deviation of the molecule's backbone atoms from the initial structure, indicating conformational stability. |
| Average RMSF of Phenyl Group | 2.1 Å | The average fluctuation of the atoms in the phenyl group, suggesting a degree of rotational freedom. |
| Average Solvent Accessible Surface Area (SASA) | 350 Ų | The average surface area of the molecule that is accessible to the solvent, providing insights into its solubility. |
Theoretical Predictions of Spectroscopic Parameters
Computational chemistry offers a suite of tools for the theoretical prediction of various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and understanding the relationship between molecular structure and spectroscopic properties. For this compound, theoretical methods such as Density Functional Theory (DFT) are commonly employed to calculate spectroscopic parameters.
Theoretical Vibrational and NMR Spectra
Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated by performing a frequency analysis on the optimized geometry of the molecule. This analysis yields the normal modes of vibration and their corresponding frequencies and intensities. Each vibrational mode corresponds to a specific collective motion of the atoms, such as stretching, bending, or torsional movements. By comparing the calculated vibrational frequencies with experimental spectra, researchers can make detailed assignments of the observed spectral bands.
Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra can be predicted by calculating the chemical shifts of the magnetic nuclei (e.g., ¹H, ¹³C) in the molecule. These calculations are based on the principle that the magnetic field experienced by a nucleus is shielded by the surrounding electron density. The calculated chemical shifts, typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra, helping to elucidate the molecular structure and electronic environment of the atoms.
Below are tables of hypothetical, theoretically predicted vibrational frequencies and NMR chemical shifts for this compound.
Table of Predicted Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| 1 | 3100 | N-H stretch |
| 2 | 3050 | C-H stretch (phenyl) |
| 3 | 1600 | C=C stretch (phenyl) |
| 4 | 1450 | C=N stretch (imidazole) |
| 5 | 1380 | CH₃ bend |
| 6 | 750 | C-Cl stretch |
Table of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (imidazole) | 145.2 |
| C4 (imidazole) | 128.9 |
| C5 (imidazole) | 135.7 |
| C (methyl) | 14.3 |
| C1' (phenyl) | 130.1 |
| C2'/C6' (phenyl) | 129.5 |
| C3'/C5' (phenyl) | 128.8 |
| C4' (phenyl) | 131.6 |
Hyperfine Interactions
Hyperfine interactions refer to the subtle interactions between the magnetic moments of electrons and nuclei within a molecule. These interactions can be investigated experimentally using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, particularly for radical species, and theoretically through quantum chemical calculations. For a molecule like this compound, theoretical calculations can predict hyperfine coupling constants (HFCCs), which quantify the strength of these interactions.
The calculation of HFCCs typically involves sophisticated quantum mechanical methods that accurately describe the electron spin density distribution within the molecule. The isotropic part of the hyperfine coupling, the Fermi contact term, is particularly sensitive to the spin density at the nucleus. Theoretical predictions of HFCCs can help in the interpretation of EPR spectra of radical forms of the molecule, providing insights into the electronic structure and the delocalization of the unpaired electron.
The following table presents hypothetical calculated hyperfine coupling constants for a radical cation of this compound.
Table of Predicted Hyperfine Coupling Constants (in Gauss)
| Nucleus | Isotropic HFCC (Aiso) |
| N1-H | 2.5 |
| N3 | 1.8 |
| C2-H | -0.5 |
| C4-CH₃ (protons) | 3.2 |
| Phenyl Protons (ortho) | -1.1 |
| Phenyl Protons (meta) | 0.8 |
| Phenyl Protons (para) | -1.5 |
Advanced Applications of 2 Chloro 4 Methyl 5 Phenyl 1h Imidazole in Materials Science and Coordination Chemistry
Coordination Chemistry and Metal Complexation
The nitrogen atoms within the imidazole (B134444) ring provide excellent coordination sites for a wide array of metal ions, making imidazole derivatives versatile ligands in coordination chemistry. bohrium.comnih.gov The specific derivative, 2-Chloro-4-methyl-5-phenyl-1H-imidazole, can act as a monodentate ligand, coordinating through the pyridine-like nitrogen atom, or potentially as a bridging ligand, facilitating the formation of polynuclear metal complexes.
The synthesis of substituted imidazole ligands is a well-established area of organic chemistry. Multi-component reactions are often employed for their efficiency and atom economy. A common route involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. derpharmachemica.com For a closely related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the synthesis involves reacting benzil, 4-chlorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. derpharmachemica.comsciepub.com This approach can be adapted for the synthesis of this compound, where appropriate precursors would be selected to yield the desired substitution pattern. The presence of the chloro and phenyl groups modifies the ligand's electronic properties, influencing the stability and reactivity of its subsequent metal complexes. nih.gov
Once synthesized, metal complexes incorporating imidazole-based ligands are characterized using a suite of spectroscopic and analytical techniques. These methods provide critical insights into the coordination environment of the metal center and the electronic structure of the complex.
Infrared (IR) Spectroscopy: The coordination of the imidazole ligand to a metal ion is typically evidenced by a shift in the stretching frequency of the C=N bond within the imidazole ring. researchgate.net In free ligands, this band appears at a certain frequency, which shifts upon complexation, indicating the involvement of the imine nitrogen atom in bonding to the metal. nih.gov New bands at lower frequencies also appear, corresponding to the formation of metal-nitrogen (M-N) bonds. jocpr.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. These spectra help in determining the coordination geometry around the metal center. For instance, Ni(II) complexes may exhibit bands consistent with tetrahedral geometry, while Cu(II) complexes often show spectra indicative of a square planar or distorted octahedral environment. jocpr.comsysrevpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are crucial for confirming the structure of the ligand and its complexes. The signal corresponding to the N-H proton of the imidazole ring is particularly informative and can shift or disappear upon deprotonation and coordination to a metal ion. jocpr.com
| Technique | Key Observables in Metal Complexes of Imidazole Derivatives | Typical Findings |
|---|---|---|
| FT-IR Spectroscopy | Shift in ν(C=N) stretching frequency; Appearance of ν(M-N) bands | Shift of ν(C=N) by 6–35 cm⁻¹ to lower frequencies upon coordination. nih.gov |
| UV-Vis Spectroscopy | d-d electronic transitions; Ligand-to-metal charge transfer (LMCT) bands | Helps determine coordination geometry (e.g., tetrahedral for Ni(II), distorted octahedral for Cu(II)). sysrevpharm.org |
| ¹H NMR Spectroscopy | Shift or disappearance of the N-H proton signal | Confirms coordination and ligand deprotonation. jocpr.com |
| X-ray Diffraction | Bond lengths, bond angles, coordination number, and geometry | Definitive structural elucidation of the complex. researchgate.net |
Metal complexes derived from imidazole ligands have demonstrated significant potential as catalysts in various organic transformations. nih.gov The ligand framework can be tailored to influence the catalytic activity and selectivity of the metal center. N-heterocyclic carbene (NHC) complexes of transition metals, which can be derived from imidazole precursors, are particularly effective catalysts. For example, molybdenum and tungsten carbonyl complexes with NHC ligands have been tested in the oxidation of styrene, yielding products like benzaldehyde. researchgate.net The electronic properties imparted by substituents like the chloro and phenyl groups on the imidazole ring can modulate the catalytic efficiency of the metal center, making these complexes promising for developing new catalytic systems. nih.gov
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The imidazole ring is an excellent functional group for designing self-assembling systems due to its ability to act as both a hydrogen bond donor and acceptor. semanticscholar.org
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is largely achieved by controlling intermolecular interactions. eurjchem.com The N-H group of the imidazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. semanticscholar.orgresearchgate.net This dual functionality allows imidazole derivatives to form robust and predictable hydrogen-bonded networks, such as chains and sheets. acs.org
In the solid state, this compound can participate in several key intermolecular interactions that dictate its crystal packing:
N-H···N Hydrogen Bonds: This is a common and strong interaction that leads to the formation of infinite chains or cyclic motifs between imidazole molecules. eurjchem.com
C-H···π Interactions: The hydrogen atoms of the methyl group or the phenyl ring can interact with the π-electron cloud of an adjacent phenyl ring.
π-π Stacking: The phenyl and imidazole rings can engage in stacking interactions, further stabilizing the crystal lattice.
| Interaction Type | Description | Role in Crystal Engineering |
|---|---|---|
| N-H···N Hydrogen Bond | Interaction between the N-H proton (donor) of one molecule and the lone pair on the imine nitrogen (acceptor) of another. semanticscholar.org | Primary driving force for forming robust chains and networks. acs.org |
| C-H···π Interaction | A weak hydrogen bond between a C-H group and the face of a π-system (phenyl or imidazole ring). | Contributes to the stabilization of the three-dimensional packing arrangement. |
| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Influences the co-facial arrangement of molecules in the crystal lattice. |
| Halogen Bonding | Interaction involving the chlorine atom as an electrophilic region. | Can act as a directional force to guide supramolecular assembly. |
Optoelectronic Properties of Imidazole Derivatives (General Relevance)
Imidazole derivatives have garnered significant attention for their applications in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). tandfonline.com Their inherent chemical and physical properties make them suitable for use as emitters, host materials, or electron-transporting materials. tandfonline.com
The imidazole core is electron-deficient, which imparts strong electron-withdrawing properties to the molecule. tandfonline.com This characteristic is highly desirable for materials used in the electron-transporting layers of OLEDs. Furthermore, the rigid and planar structure of the imidazole ring, often extended through π-conjugated substituents like phenyl groups, facilitates efficient charge transport and can lead to high photoluminescence quantum yields. mdpi.comnih.gov The thermal stability of the imidazole ring is another key advantage, ensuring the durability and longevity of OLED devices during operation. tandfonline.com By modifying the substituents on the imidazole core, researchers can tune the emission color, fluorescence quantum yield, and charge-carrier mobility of the resulting materials, making imidazole derivatives a versatile class of compounds for developing next-generation optoelectronic technologies. researchgate.net
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-Chloro-4-methyl-5-phenyl-1H-imidazole
Research on this compound and its close analogs has primarily centered on its role as a crucial synthetic intermediate. The most prominent application is in the agrochemical industry, where related structures like 2-cyano-4-chloro-5-(4-methylphenyl)imidazole serve as key precursors in the synthesis of modern fungicides, such as Cyazofamid. patsnap.com The synthesis of these compounds often involves multi-step reaction sequences starting from commercially available materials like p-methylacetophenone, proceeding through halogenation, reaction with glyoxal (B1671930) and hydroxylamine (B1172632) sulphate, and final chlorination. patsnap.com
The broader family of substituted imidazoles is well-documented for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rasayanjournal.co.inderpharmachemica.com While the specific biological profile of this compound is not extensively detailed in standalone studies, its structural motifs are common in molecules of significant medicinal interest. The imidazole (B134444) core is a versatile building block, and its derivatives are integral to the development of therapeutic agents. researchgate.netmdpi.com
Unexplored Avenues in Synthetic Methodology
While established multi-step syntheses exist for chloro-imidazole derivatives, there remain several unexplored avenues for the synthesis of this compound that could offer improved efficiency, yield, and environmental compatibility.
One-Pot, Multi-Component Reactions: Many structurally related 2,4,5-trisubstituted imidazoles have been synthesized efficiently through one-pot, three-component condensation reactions involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonium (B1175870) source. sciepub.com Applying such a methodology could provide a more direct and atom-economical route to the target compound.
Green Chemistry Approaches: The development of environmentally benign synthetic protocols is a major focus of modern chemistry. An expeditious, ultrasound-assisted synthesis has been reported for 2-aryl-4-phenyl-1H-imidazoles, offering advantages such as milder conditions, rapid reaction times, and minimal waste. nih.gov Exploring similar sonochemical or microwave-assisted methods for the synthesis of this compound is a promising and unexplored direction.
Novel Catalytic Systems: Research has demonstrated the use of various catalysts, such as Brønsted acidic ionic liquids or H-ZSM-22, to facilitate the synthesis of tetra-substituted imidazoles. sciepub.comresearchgate.net Investigating the applicability of these or other novel catalytic systems could lead to more efficient and selective synthetic pathways.
Advancements in Spectroscopic and Structural Analysis
The characterization of novel imidazole derivatives typically relies on a suite of spectroscopic techniques, including FT-IR, NMR (¹H & ¹³C), and mass spectrometry. derpharmachemica.comresearchgate.net While these methods are essential for confirming the molecular structure, more advanced analytical techniques could provide deeper insights into the solid-state properties and intermolecular interactions of this compound.
Single-Crystal X-ray Diffraction: This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact data on bond lengths, bond angles, and crystal packing. rasayanjournal.co.in For closely related compounds like 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, X-ray crystallography has revealed detailed structural information, including unit-cell parameters and the planarity of the imidazole and phenyl rings. researchgate.net A similar analysis of the title compound would provide fundamental structural data.
Potential for Further Computational Modeling and Theoretical Insights
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, complementing experimental findings. For imidazole derivatives, computational studies have successfully elucidated electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT): DFT calculations have been effectively used to study novel imidazole derivatives, predicting optimized geometrical parameters, vibrational frequencies (IR and Raman), and NMR chemical shifts that show good agreement with experimental data. researchgate.net Such calculations could be applied to this compound to predict its electronic properties, dipole moment, and molecular electrostatic potential, offering insights into its reactivity.
Molecular Dynamics (MD) Simulations: MD simulations can predict the reactive properties of a molecule in various environments. researchgate.net This approach could be used to model the behavior of this compound in solution or its interaction with biological targets.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a method to study hyperconjugation, intramolecular charge transfer, and the nature of chemical bonds. researchgate.net This could reveal detailed information about the electronic delocalization between the imidazole and phenyl rings and the influence of the chloro and methyl substituents.
Emerging Roles in Advanced Material Systems and Coordination Chemistry
The imidazole nucleus is a fundamental building block in coordination chemistry due to the electron-donating ability of its nitrogen atoms. researchgate.net This opens up possibilities for this compound to serve as a versatile ligand in the construction of novel materials and complexes.
Coordination Complexes: Imidazole derivatives readily form complexes with a variety of transition metal ions (e.g., Ni(II), Cu(II), Zn(II)). sysrevpharm.org These metal complexes can exhibit interesting properties and biological activities, such as anticancer efficacy, that differ from the free ligand. sysrevpharm.orgnih.gov Synthesizing metal complexes of this compound and characterizing their structural, spectroscopic, and biological properties is a significant area for future work.
Supramolecular Systems and MOFs: Imidazole and its derivatives are widely employed as linkers in the design of metal-organic frameworks (MOFs) and other supramolecular structures. researchgate.netnih.gov The specific substitution pattern of this compound could be exploited to direct the assembly of unique network topologies with potential applications in catalysis, gas storage, or sensing.
Fluorescent Materials: The conjugated system of the phenyl-imidazole core suggests a potential for fluorescent properties. researchgate.net Further functionalization or incorporation into larger polymeric or supramolecular systems could lead to the development of novel fluorescent materials for use in chemical sensors or organic light-emitting diodes (OLEDs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
